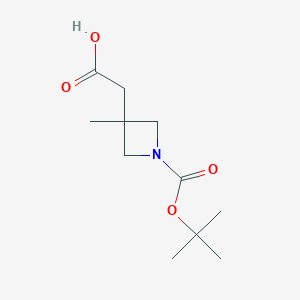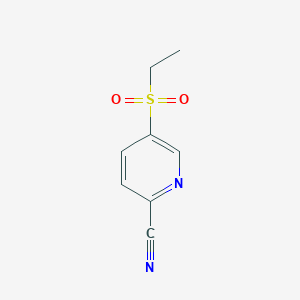
Tert-butyl 3-fluoro-3-(2-fluorophenyl)azetidine-1-carboxylate
Descripción general
Descripción
Tert-butyl 3-fluoro-3-(2-fluorophenyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C14H17F2NO2 . It has a molecular weight of 269.29 .
Molecular Structure Analysis
The molecular structure of Tert-butyl 3-fluoro-3-(2-fluorophenyl)azetidine-1-carboxylate consists of 14 carbon atoms, 17 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
Tert-butyl 3-fluoro-3-(2-fluorophenyl)azetidine-1-carboxylate is a compound with a molecular weight of 269.29 . Unfortunately, specific physical and chemical properties such as boiling point, density, and solubility were not available in the sources I found.Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
- The compound has been explored in the context of synthetic organic chemistry for the creation of novel molecules. For example, research has highlighted the efficiency of azetidine and its derivatives in generating products like imidazoline, oxazolidine, and tetrahydropyrimidine through reactions with nitriles and carbonyl substrates. This work underscores the compound's versatility in rearrangements leading to pyrrolidine skeletons, controlled by the tert-butyldiphenylsilylmethyl function (Yadav & Sriramurthy, 2005).
- Another study focused on the synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids, illustrating the compound's utility in generating chimeras for studying peptide activity. The research showcases the compound's role in preparing orthogonally protected amino acid-Aze chimeras (Sajjadi & Lubell, 2008).
Potential Pharmacological Applications
- A study synthesizing tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, a compound structurally similar to tert-butyl 3-fluoro-3-(2-fluorophenyl)azetidine-1-carboxylate, highlighted its pharmacological screening. The synthesized compound was evaluated for in vitro antibacterial and anthelmintic activity, showing moderate anthelmintic activity (Sanjeevarayappa et al., 2015).
Novel Protecting Groups for Synthesis
- Research into fluorous derivatives of tert-butyl alcohol, which shares the tert-butyl group commonality with the compound , explored its use as a protecting group in fluorous synthesis. This study emphasizes the role of such derivatives in protecting and immobilizing nonpolar carboxylic acids (Pardo et al., 2001).
Building Blocks for Medicinal Chemistry
- The compound serves as a versatile building block in medicinal chemistry for the synthesis of high-value azetidine-3-carboxylic acid derivatives. This is exemplified by the synthesis of protected 3-haloazetidines, highlighting their importance in drug discovery (Ji et al., 2018).
Propiedades
IUPAC Name |
tert-butyl 3-fluoro-3-(2-fluorophenyl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO2/c1-13(2,3)19-12(18)17-8-14(16,9-17)10-6-4-5-7-11(10)15/h4-7H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLBUIWEWKPCRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=CC=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001132400 | |
| Record name | 1-Azetidinecarboxylic acid, 3-fluoro-3-(2-fluorophenyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001132400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-fluoro-3-(2-fluorophenyl)azetidine-1-carboxylate | |
CAS RN |
1443979-99-4 | |
| Record name | 1-Azetidinecarboxylic acid, 3-fluoro-3-(2-fluorophenyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443979-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Azetidinecarboxylic acid, 3-fluoro-3-(2-fluorophenyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001132400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-((2R,4aR,6R,7R,8R,8aS)-6,8-Bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1447893.png)



![5-Chloro-6-methylimidazo[1,2-a]pyrazine](/img/structure/B1447899.png)
![1-{4,5,7-trimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1447900.png)




![Tert-butyl 3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]pyrrolidine-1-carboxylate](/img/structure/B1447909.png)

